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molecular formula C9H12N2O2 B1600391 N-Isopropyl-2-nitroaniline CAS No. 25186-42-9

N-Isopropyl-2-nitroaniline

Cat. No. B1600391
M. Wt: 180.2 g/mol
InChI Key: WPFVERYDIPOZGG-UHFFFAOYSA-N
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Patent
US09073926B2

Procedure details

To a solution of 2-fluoronitrobenzene (0.5 mL, 4.7 mmol) in DMSO (10 mL) is added isopropylamine (0.6 mL, 7.1 mmol), followed by Hunig's base (1.2 mL, 7.1 mmol). The reaction flask is sealed and heated to 80° C. overnight. The reaction is then cooled to room temperature and poured over ice H2O and extracted ethyl acetate. The organic layer is washed with H2O, brine, dried (Na2SO4) and concentrated to afford the title compound (828 mg, 97%) as an orange oil.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[CH:11]([NH2:14])([CH3:13])[CH3:12].CCN(C(C)C)C(C)C>CS(C)=O>[N+:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:14][CH:11]([CH3:13])[CH3:12])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask is sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NC(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 828 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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